
4-bromo-N-(2-butoxyethyl)aniline
Übersicht
Beschreibung
4-bromo-N-(2-butoxyethyl)aniline is a chemical compound with the CAS Number: 1247746-11-7 . It has a molecular weight of 272.19 and is typically stored at room temperature . This compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-N-(2-butoxyethyl)aniline . The InChI code is 1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-6-4-11(13)5-7-12/h4-7,14H,2-3,8-10H2,1H3 .Physical And Chemical Properties Analysis
4-bromo-N-(2-butoxyethyl)aniline is a liquid at room temperature . It has a molecular weight of 272.19 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Characterization
4-bromo-N-(2-butoxyethyl)aniline and its derivatives have been widely used in synthesis and structural characterization. For example, a study focused on the synthesis and X-ray diffraction characterization of a related compound, 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, which crystallizes in a monoclinic crystal system (Zeng Wu-lan, 2011).
Crystal Structures and High-Spin Cationic States
In another study, the crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s were analyzed. This research included synthesizing dimer and trimer forms, revealing U-shaped structures, and investigating redox properties, confirming the molecules can be oxidized into dications with triplet spin-multiplicity (A. Ito et al., 2002).
Fluorescent Properties in Polyurethane Cationomers
Research also explored the use of 4-bromo-N-(2-butoxyethyl)aniline derivatives in creating polymeric films with fluorescent properties. The study synthesized new o-hydroxy Schiff bases, including 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline, to achieve these fluorescent properties (E. Buruianǎ et al., 2005).
Halogen/Metal Exchange and Structural Elaboration
A study on the acid-catalyzed cyclization-condensation of anilines with Et 4,4,4-trifluoroacetoacetate described the conversion of 4-bromo-2-(trifluoromethyl)quinolines into various functionalized products. This research provides insights into the structural elaboration of these compounds (Marc Marull & M. Schlosser, 2003).
Role in Supramolecular Equivalence
The role of 4-bromo-N-(2-butoxyethyl)aniline in supramolecular equivalence has also been studied. A comparison of crystal structures of various 4-substituted anilines revealed the similar roles of chloro, bromo, and ethynyl substituents (A. Dey et al., 2003).
Nonlinear Optical Material Potential
A study examined the vibrational analysis of 4-bromo-3-(trifluoromethyl)aniline, highlighting its potential as a nonlinear optical material. The research included Fourier Transform-Infrared and Raman techniques, along with theoretical density functional theory computations (B. Revathi et al., 2017).
Electrochromic Cells Development
In the field of electrochromic cells, 4-butyltriphenylamine, a related compound to 4-bromo-N-(2-butoxyethyl)aniline, was used in the preparation and characterization of new electrochromic polymers. These polymers were synthesized for potential use in textile/plastic electrochromic cells (S. Beaupré et al., 2006).
Biological Activity Studies
The biological activities of 4-bromo-N-(2-butoxyethyl)aniline derivatives were investigated in a study synthesizing 1,3,4-oxadiazole analogs. These compounds were analyzed for their antibacterial, antifungal, and anti-inflammatory activities, revealing significant results (K. Bhat et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-N-(2-butoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-6-4-11(13)5-7-12/h4-7,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTYZIKSAWLCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-butoxyethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1373539.png)
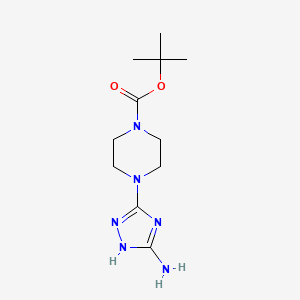
![2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1373541.png)

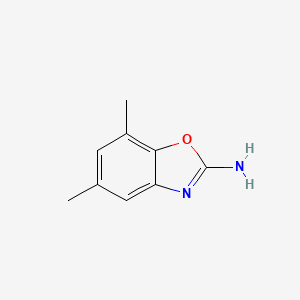
![4-Bromo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1373547.png)
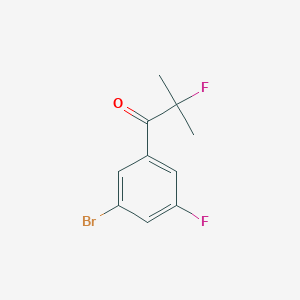
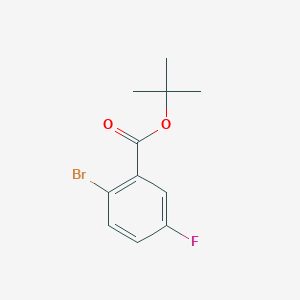

![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)
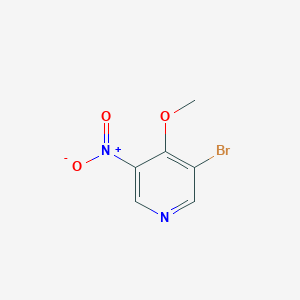
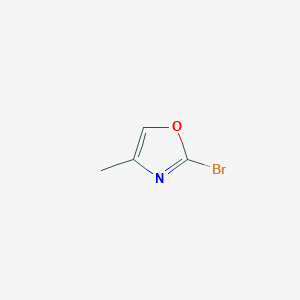
![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)
